molecular formula C12H10N2O6 B350225 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid CAS No. 10264-75-2

4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid

Cat. No.: B350225
CAS No.: 10264-75-2
M. Wt: 278.22g/mol
InChI Key: IXBWSNDGYRTQSF-UHFFFAOYSA-N
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Description

4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid is a chemical compound with the molecular formula C12H10N2O6 and a molecular weight of 278.22 g/mol . It is characterized by the presence of a nitro group and a dioxoisoindoline moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid typically involves the reaction of 4-nitrophthalic anhydride with butanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 4-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid .

Scientific Research Applications

4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage. The dioxoisoindoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the nitro group and the dioxoisoindoline moiety in 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid makes it unique in terms of its chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research .

Properties

IUPAC Name

4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c15-9(16)5-2-6-13-11(17)7-3-1-4-8(14(19)20)10(7)12(13)18/h1,3-4H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBWSNDGYRTQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-nitrophthalic anhydride (0.5 g, 0.0026 mol) and 4-aminobutyric acid (0.268 g, 0.0026 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.57 g (79%) 122 as a very pale orange powder: mp=144–146° C.; Rf 0.62 (A): Rf 0.87 (C): Rf 0.78(D): IR (cm−1): 3000–3250 (OH), 3219 (C═CH), 2953 (C—H), 1778 (C═O), 1716 (C═O), 1667 (C═O), 1615 (C═C), 1548 (N═O), 1442 (C═C), 1395 (C—O), 1355 (N═O), 1189 (C—O), 723 (C═CH); MS m/z (rel intensity) 313 (100), 278 (65), 277 (42), 191 (71).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.268 g
Type
reactant
Reaction Step One
Name
Yield
79%

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